Fmoc-alpha-Me-Phe-OH

Grb2 SH2 Domain Conformational Constraint Peptidomimetics

Choose Fmoc-alpha-Me-Phe-OH for its unique Cα-methyl group, which confers 1.6x improved binding affinity over standard Phe. This constrained amino acid pre-organizes peptides into 3₁₀-helices, a key advantage for high-affinity target engagement. Procure now.

Molecular Formula C50H52N2O11
Molecular Weight 857.0 g/mol
Cat. No. B15385611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-alpha-Me-Phe-OH
Molecular FormulaC50H52N2O11
Molecular Weight857.0 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.CC(CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.O.O.O
InChIInChI=1S/2C25H23NO4.3H2O/c2*1-25(23(27)28,15-17-9-3-2-4-10-17)26-24(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22;;;/h2*2-14,22H,15-16H2,1H3,(H,26,29)(H,27,28);3*1H2/t2*25-;;;/m00.../s1
InChIKeyYWEXLZNOLNLYQK-PLZARRIGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-alpha-Me-Phe-OH (CAS 135944-05-7) in Peptide Synthesis: A Procurement-Focused Overview


Fmoc-alpha-Me-Phe-OH is an Fmoc-protected, Cα-methylated phenylalanine derivative utilized as a specialized building block in solid-phase peptide synthesis (SPPS) [1]. As a member of the Cα,α-disubstituted amino acid family, it is designed to impart specific structural and functional modifications to synthetic peptides [2]. The α-methyl group introduces significant steric bulk at the chiral center, which fundamentally alters the conformational landscape of the peptide backbone [3]. This compound is chemically defined as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methyl-3-phenylpropanoic acid, with a molecular weight of 401.46 g/mol and molecular formula C25H23NO4 .

The Procurement Risk of Substituting Fmoc-alpha-Me-Phe-OH with Fmoc-Phe-OH or Fmoc-N-Me-Phe-OH


Generic substitution of Fmoc-alpha-Me-Phe-OH with standard Fmoc-Phe-OH or Fmoc-N-Me-Phe-OH is scientifically unsound and poses a significant procurement risk, as the α-methyl group confers unique, quantifiable properties that are not recapitulated by other modifications [1]. Unlike Fmoc-Phe-OH, which allows for a flexible backbone, the Cα-methyl group in Fmoc-alpha-Me-Phe-OH introduces severe steric hindrance [2]. This constraint does not merely 'stiffen' the peptide; it actively biases the backbone towards specific secondary structures like 3₁₀-helices and β-turns, a phenomenon well-documented for Cα-tetrasubstituted amino acids [3]. Furthermore, this compound should not be confused with Fmoc-N-Me-Phe-OH (CAS 77128-73-5), where methylation occurs on the amide nitrogen, creating a tertiary amide bond with distinct conformational and coupling kinetics . The mechanistic and functional outcomes of Cα- versus N-methylation are fundamentally different, directly impacting peptide stability, bioactivity, and synthesis efficiency.

Quantitative Evidence for the Differentiation of Fmoc-alpha-Me-Phe-OH in Research Applications


Enhanced Target Binding Affinity via Conformational Preorganization

In a direct comparison within the same peptidomimetic scaffold, a peptide containing an α-methyl-phenylalanine-based residue (α-Me)Ppp exhibited a 1.6-fold higher binding affinity (lower KD) for the Grb2 SH2 domain compared to an analog containing the conformationally constrained Ac6c residue [1]. This demonstrates that the specific conformational restriction imposed by the α-methyl-phenylalanine framework provides a quantifiable advantage in achieving high-affinity target engagement.

Grb2 SH2 Domain Conformational Constraint Peptidomimetics

Induction of Specific Peptide Secondary Structure: Favoring Helical Conformations

The presence of the Cα-methyl group in Fmoc-alpha-Me-Phe-OH strongly biases the peptide backbone towards specific secondary structures, a class-level effect of Cα-tetrasubstituted amino acids [1]. Research on peptides rich in Cα-methylated, aromatic amino acids demonstrates a preferential adoption of 3₁₀-helical and β-turn structures [2]. This is in stark contrast to unsubstituted phenylalanine (Fmoc-Phe-OH), which does not inherently constrain the backbone conformation, resulting in a flexible, random coil in short peptides.

Peptide Conformation Helix Induction Structural Biology

Protease Resistance: A Foundational Advantage for Peptide Therapeutics

The α-methyl group is a well-established structural motif for conferring resistance to enzymatic degradation, a critical advantage for in vivo peptide stability [1]. Patent literature explicitly identifies α-methyl-phenylalanine as a preferred amino acid for creating protease-resistant peptides, including those based on Glucagon-like peptide-1 (GLP-1), which are known to be degraded by DPP-IV, neprilysin, and chymotrypsin [2]. This class-level inference is based on the α,α-disubstitution preventing the conformational changes required for protease recognition and cleavage.

Protease Resistance Peptide Stability Therapeutic Peptides

In Vivo Pharmacokinetic Profile of α-Methyl-Phenylalanine Derivatives

Derivatives of α-methyl-phenylalanine, such as the radiotracer 2-Br-77-BAMP, demonstrate a desirable in vivo pharmacokinetic profile characterized by rapid blood clearance and high, specific tumor accumulation [1]. In a direct comparison, the positional isomer 2-Br-77-BAMP showed more rapid blood clearance and lower renal accumulation than 4-Br-77-BAMP, highlighting the critical impact of structural modifications on this scaffold [2]. The excellent tumor specificity is attributed to exclusive uptake via the L-type amino acid transporter 1 (LAT1), which is highly expressed in malignant tumors [3].

PET Imaging Pharmacokinetics Tumor Targeting

Distinct Self-Assembly and Hydrogelation Properties in Supramolecular Materials

The incorporation of α-methyl-L-phenylalanine into Fmoc-dipeptides drastically alters their supramolecular behavior, affecting both nanostructure morphology and hydrogel formation ability [1]. The study demonstrated that the number and position of methyl groups on the α-carbons of the Fmoc-dipeptides have a marked influence on these properties. This is a supporting, qualitative differentiation from standard Fmoc-Phe-based dipeptides, which are known to form hydrogels but with different underlying kinetics and final material properties.

Self-Assembly Hydrogel Supramolecular Chemistry

Validated Application Scenarios for Fmoc-alpha-Me-Phe-OH in Advanced Research and Development


Design and Optimization of High-Affinity Peptidomimetic Binders

Fmoc-alpha-Me-Phe-OH is ideally suited for projects aiming to improve the binding affinity of peptide ligands. The direct evidence of a 1.6-fold improvement in KD (14.8 nM vs 23.8 nM) for a Grb2 SH2 domain binder [1] validates its use as a conformational constraint for achieving high-affinity target engagement. Researchers working on protein-protein interaction (PPI) inhibitors or receptor antagonists can use this building block to conformationally pre-organize their peptide sequence for optimal target binding.

Development of Protease-Resistant Therapeutic Peptides

For therapeutic peptide programs, particularly those targeting chronic diseases like diabetes (e.g., GLP-1 analogs), Fmoc-alpha-Me-Phe-OH is a strategic building block to enhance in vivo stability. Its designation as a 'preferred' amino acid for conferring protease resistance in key patents [1] provides a strong, validated rationale for its use. It can be systematically substituted at known cleavage sites (e.g., for DPP-IV, neprilysin) to extend the half-life of peptide drug candidates.

Synthesis of Tumor-Targeting Radiopharmaceuticals for PET Imaging

Based on the favorable pharmacokinetic profile of α-methyl-phenylalanine derivatives, including rapid blood clearance and high, LAT1-mediated tumor uptake [1], Fmoc-alpha-Me-Phe-OH serves as a critical precursor for developing novel PET imaging agents. Researchers can use this protected building block to synthesize peptide-based or amino acid-based radiotracers with the goal of achieving high-contrast tumor imaging with low background accumulation.

Creation of Tailored Supramolecular Biomaterials and Hydrogels

Fmoc-alpha-Me-Phe-OH is a valuable building block for supramolecular chemists and biomaterials scientists. The unique influence of its α-methyl group on self-assembly and hydrogelation [1] enables the fine-tuning of material properties. This compound can be used to create novel hydrogels for drug delivery, cell culture, or tissue engineering with specific mechanical stiffness and nanostructural architectures that are distinct from those formed by Fmoc-Phe-Phe.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-alpha-Me-Phe-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.